1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 2-fluorophenol with a suitable pyrazole derivative. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
- 1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-3-amine
- 1-[(2-Bromophenoxy)methyl]-1H-pyrazol-3-amine
- 1-[(2-Methylphenoxy)methyl]-1H-pyrazol-3-amine
Comparison: 1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Biological Activity
1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C10H10FN3O and a molar mass of approximately 201.20 g/mol. Its structure features a pyrazole ring substituted at the 1-position with a 2-fluorophenoxy methyl group, which enhances its lipophilicity and biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pathways associated with inflammation, potentially making it a candidate for analgesic development .
- Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cell proliferation. For example, it has been linked to the inhibition of p38 MAPK signaling pathways, crucial for inflammatory responses .
- Interaction with Receptors : It is suggested that the compound interacts with various receptors that mediate pain and inflammation, although specific receptor targets remain to be fully elucidated .
In Vitro Studies
A summary of relevant in vitro studies is presented in the table below:
Case Studies
Several case studies have highlighted the compound's potential:
- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its utility as a therapeutic agent for conditions like arthritis .
- Antimicrobial Evaluation : In a comparative study, this compound was one of several pyrazole derivatives tested for antimicrobial efficacy. It exhibited strong activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics in certain assays .
- Cancer Research : Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models, underscoring its potential as an anticancer drug candidate .
Properties
Molecular Formula |
C10H10FN3O |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3O/c11-8-3-1-2-4-9(8)15-7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChI Key |
IQLMQLSWUVANAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)N)F |
Origin of Product |
United States |
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